molecular formula C22H25N3O3S B3300360 2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide CAS No. 901240-79-7

2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide

Cat. No.: B3300360
CAS No.: 901240-79-7
M. Wt: 411.5 g/mol
InChI Key: RSOSBSCMQKNPMY-UHFFFAOYSA-N
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Description

2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide is a heterocyclic acetamide derivative featuring a substituted imidazole core. The molecule comprises a 1H-imidazole ring substituted with a 4-methoxyphenyl group at position 2, a phenyl group at position 5, and a sulfanyl-acetamide moiety at position 2. The N-(3-methoxypropyl) chain enhances solubility compared to simpler alkyl or aromatic substituents.

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-27-14-6-13-23-19(26)15-29-22-20(16-7-4-3-5-8-16)24-21(25-22)17-9-11-18(28-2)12-10-17/h3-5,7-12H,6,13-15H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOSBSCMQKNPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and aldehydes, under acidic or basic conditions.

    Substitution Reactions: The phenyl and methoxyphenyl groups are introduced through substitution reactions, often using reagents like phenylboronic acid and methoxyphenylboronic acid in the presence of palladium catalysts.

    Thioether Formation: The sulfanyl group is introduced by reacting the imidazole derivative with a thiol compound under mild conditions.

    Amidation: The final step involves the reaction of the intermediate with 3-methoxypropylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the acetamide group, leading to various reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s imidazole-sulfanyl-acetamide framework is shared with several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:

Compound Molecular Formula Molecular Weight logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų) Notable Features
Target Compound C26H27N3O3S 485.58 ~4.5* 2 5 ~66* 3-Methoxypropyl chain enhances solubility; imidazole core with dual aryl groups.
C331-1901 C26H23N3O4S 473.55 4.59 2 7 66.43 Benzodioxin substituent; lower solubility (logSw = -4.47).
N-(4-fluorophenyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide C24H20FN3O2S 449.50 ~3.8* 2 5 ~64* Fluorophenyl group increases electronegativity; potential metabolic stability.
N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (Compound 40) C27H27N5O5S 541.60 2.1 2 9 112.3 Quinazoline-sulfonyl group; high anti-cancer activity (IC50 < 10 µM on MCF-7).

*Estimated based on structural analogs.

Key Observations

Substituent Effects on Solubility :

  • The target compound’s 3-methoxypropyl chain likely improves aqueous solubility compared to C331-1901’s benzodioxin group, which has a lower logSw (-4.47) .
  • Fluorine substitution in reduces logP (3.8 vs. 4.5 in the target), enhancing membrane permeability.

Pharmacological Activity :

  • Acetamides with sulfonyl-quinazoline groups (e.g., Compound 40 ) exhibit potent anti-cancer activity, attributed to kinase inhibition. The target compound’s imidazole core may target similar pathways but with distinct binding kinetics.
  • The absence of a sulfonyl group in the target compound may reduce off-target interactions compared to sulfonyl-containing analogs.

Hydrogen Bonding and Bioavailability :

  • The target compound’s polar surface area (~66 Ų) aligns with typical orally bioavailable drugs (<75 Ų), whereas Compound 40’s higher polar surface area (112 Ų) may limit absorption .

Crystallographic and Structural Validation :

  • Tools like SHELXL and WinGX are critical for resolving structural nuances, such as the sulfanyl group’s conformation, which impacts intermolecular interactions (e.g., hydrogen bonding as per Etter’s graph-set analysis ).

Research Findings and Implications

  • Metabolic Stability : The 3-methoxypropyl group may reduce CYP450-mediated oxidation compared to shorter alkyl chains, improving half-life .
  • Synthetic Accessibility : The compound’s synthesis likely follows routes similar to Scheme 7/8 in , involving imidazole cyclization and sulfanyl-acetamide coupling.

Biological Activity

2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide is a complex organic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This compound features an imidazole ring and various functional groups that may contribute to its biological activity. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : The imidazole ring is synthesized through cyclization reactions involving α-haloketones and aldehydes under acidic or basic conditions.
  • Substitution Reactions : The phenyl and methoxyphenyl groups are introduced via substitution reactions, often utilizing palladium catalysts with boronic acids.
  • Thioether Formation : The sulfanyl group is introduced by reacting the imidazole derivative with a thiol compound.
  • Amidation : The final step involves reacting the intermediate with 3-methoxypropylamine to form the acetamide group.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds containing the imidazole structure have shown promising results against various cancer cell lines.

Cell Line IC50 (μM) Activity
A5496.75 ± 0.19High
HCC8276.26 ± 0.33Moderate
NCI-H3586.48 ± 0.11Moderate

These results indicate that similar compounds exhibit significant cytotoxicity against lung cancer cell lines, suggesting that structural modifications could enhance their activity further .

The mechanism of action for compounds like this compound likely involves:

  • Enzyme Interaction : The imidazole ring may interact with specific enzymes or receptors, modulating their activity.
  • DNA Binding : Some studies suggest that imidazole derivatives can bind to DNA, influencing cellular proliferation and apoptosis pathways.

This dual mechanism may contribute to their effectiveness as anticancer agents .

Study on Anticancer Properties

In a comprehensive evaluation conducted by the National Cancer Institute (NCI), various compounds were screened for their antitumor activity across a panel of approximately sixty cancer cell lines. Although the specific data for this compound was not detailed, related compounds demonstrated varying degrees of sensitivity across different cancer types, particularly in leukemia and lung cancers .

Antimicrobial Activity

In addition to anticancer properties, related compounds have shown antimicrobial activity against several bacterial strains, indicating a broader spectrum of biological activity. For example, certain derivatives exhibited moderate to strong inhibition against Salmonella typhi and Bacillus subtilis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide

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